molecular formula C13H8ClIN2O3 B3626015 N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide

Cat. No.: B3626015
M. Wt: 402.57 g/mol
InChI Key: YNAJNQGBQBAUEI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chlorophenyl group, an iodine atom at the 3-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 3-iodoaniline to introduce the nitro group at the 5-position. This is followed by acylation with 4-chlorobenzoyl chloride to form the desired benzamide. The reaction conditions often involve the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Conversion to N-(4-chlorophenyl)-3-iodo-5-aminobenzamide.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-iodo-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-chlorophenyl)-3-bromo-5-nitrobenzamide: Bromine instead of iodine at the 3-position.

    N-(4-chlorophenyl)-3-iodo-5-methylbenzamide: Methyl group instead of a nitro group at the 5-position.

Uniqueness

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both an electron-withdrawing nitro group and a halogen atom makes it a versatile compound for various chemical transformations and biological studies.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-iodo-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-9-1-3-11(4-2-9)16-13(18)8-5-10(15)7-12(6-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJNQGBQBAUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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